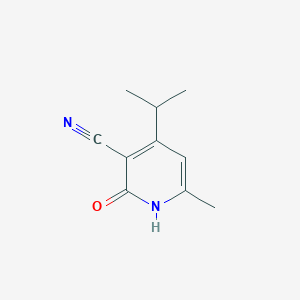

3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone

CAS No.: 146881-63-2

Cat. No.: VC8342193

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146881-63-2 |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 6-methyl-2-oxo-4-propan-2-yl-1H-pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C10H12N2O/c1-6(2)8-4-7(3)12-10(13)9(8)5-11/h4,6H,1-3H3,(H,12,13) |

| Standard InChI Key | GZNMYDYALSFMOX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=O)N1)C#N)C(C)C |

| Canonical SMILES | CC1=CC(=C(C(=O)N1)C#N)C(C)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a pyridinone scaffold—a six-membered ring comprising five carbon atoms and one oxygen atom, with a ketone group at the 2-position. Key substituents include:

-

Cyano group (-CN) at the 3-position, introducing electron-withdrawing effects that influence reactivity and intermolecular interactions .

-

Isopropyl group (-CH(CH3)2) at the 4-position, contributing steric bulk and hydrophobic character .

-

Methyl group (-CH3) at the 6-position, enhancing stability through steric protection of reactive sites .

Table 1: Molecular Properties

The presence of the isopropyl group distinguishes this compound from simpler pyridinone derivatives like 3-cyano-6-methyl-2(1H)-pyridinone (CAS 4241-27-4), which lacks the 4-position substitution .

Synthesis and Manufacturing

Retrosynthetic Analysis

Hypothetical routes to 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone may involve:

-

Cyclocondensation: Reacting a β-ketoamide precursor with cyanoacetamide under basic conditions, analogous to methods used for 3-cyano-2,6-dihydroxypyridine derivatives .

-

Substitution Reactions: Introducing the isopropyl group via alkylation of a pre-formed pyridinone intermediate. For example, treatment of 3-cyano-6-methyl-2(1H)-pyridinone with isopropyl bromide in the presence of a phase-transfer catalyst like TBAB .

| Step | Reaction Type | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Cyclization | Cyanoacetamide, KOH, DMF, 80°C | 45–60% |

| 2 | N-Alkylation | Isopropyl bromide, TBAB, NaOH, H2O/THF | 30–50% |

| *Theoretical yields based on analogous reactions . |

Purification and Characterization

Post-synthetic purification likely employs recrystallization from ethanol/water mixtures, followed by column chromatography. Structural confirmation would utilize:

-

NMR:

Physicochemical Properties

Thermal and Solubility Profiles

Comparative data from structurally related compounds suggest:

Table 3: Predicted Physicochemical Data

The isopropyl group enhances lipid solubility compared to unsubstituted pyridinones, potentially improving membrane permeability in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume